

Unveiling the Estrogenic Activity of Bisphenol C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bisphenol C

Cat. No.: B144803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), has garnered significant attention within the scientific community due to its potent and unique interactions with estrogen receptors. This technical guide provides a comprehensive overview of the estrogenic activity of BPC, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the biological effects of bisphenols and for professionals involved in the development of safer alternatives and therapeutic interventions.

Bisphenol C distinguishes itself from other bisphenols by exhibiting a strong, bifunctional activity: it acts as a potent agonist for Estrogen Receptor Alpha (ER α) while simultaneously serving as a formidable antagonist for Estrogen Receptor Beta (ER β)[1][2][3][4]. This dual activity is attributed to the presence of a $>C=CCl_2$ moiety in its structure, which enhances its binding affinity to both estrogen receptor subtypes through mechanisms including halogen bonding[1][2].

Quantitative Data Summary

The estrogenic and anti-estrogenic potencies of **Bisphenol C** have been quantified in various in vitro assays. The following tables summarize the key data, providing a comparative

perspective with 17 β -estradiol (E2), the endogenous estrogen, and Bisphenol A (BPA).

Table 1: Receptor Binding Affinity of **Bisphenol C** and Other Compounds to Estrogen Receptors (ER α and ER β)

Compound	ER α IC50 (nM)	ER β IC50 (nM)	ER β over ER α Selectivity Ratio	Reference
Bisphenol C (BPC)	2.65	1.94	1.37	[1][2]
17 β -estradiol (E2)	0.70	0.73	0.96	[5]
Bisphenol A (BPA)	1085	1014	1.07	[5]
Bisphenol AF (BPAF)	43.6	14.4	3.03	[5]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

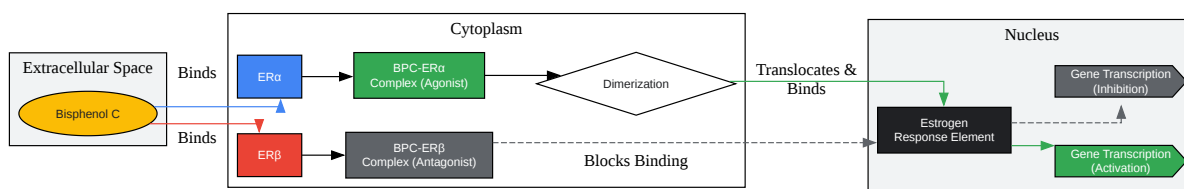
Table 2: Transcriptional Activity of **Bisphenol C** on Estrogen Receptors

Compound	ER α Activity	ER α EC50 (nM)	ER β Activity	ER β IC50 (nM) for E2 Inhibition	Reference
Bisphenol C (BPC)	Agonist	-	Antagonist	-	[1] [2] [3]
17 β -estradiol (E2)	Agonist	-	Agonist	-	[6]
Bisphenol A (BPA)	Agonist	317	Agonist	693	[6]
Bisphenol AF (BPAF)	Agonist	58.7	Antagonist	61.5	[2] [6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 for ER β antagonism represents the concentration of BPC that inhibits 50% of the maximal response induced by 17 β -estradiol.

Core Signaling Pathway

The estrogenic activity of **Bisphenol C** is primarily mediated through its interaction with nuclear estrogen receptors, ER α and ER β . Upon binding, these receptors undergo conformational changes, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a cascade of cellular responses. BPC acts as an agonist on ER α , initiating this signaling cascade, while it acts as an antagonist on ER β , blocking the binding of endogenous estrogens and preventing the activation of ER β -mediated gene transcription.



[Click to download full resolution via product page](#)

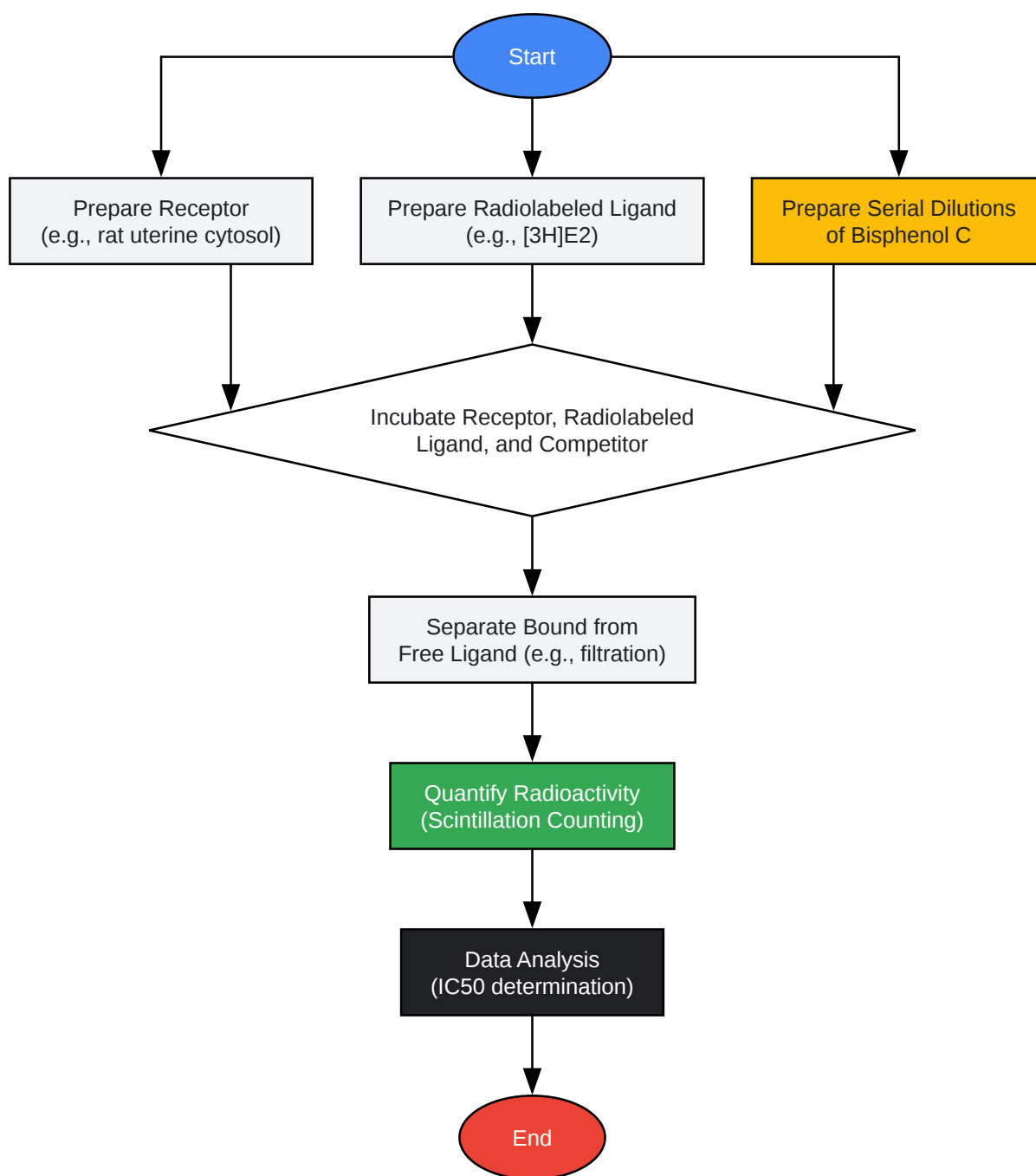
Caption: Simplified signaling pathway of **Bisphenol C**'s dual estrogenic activity.

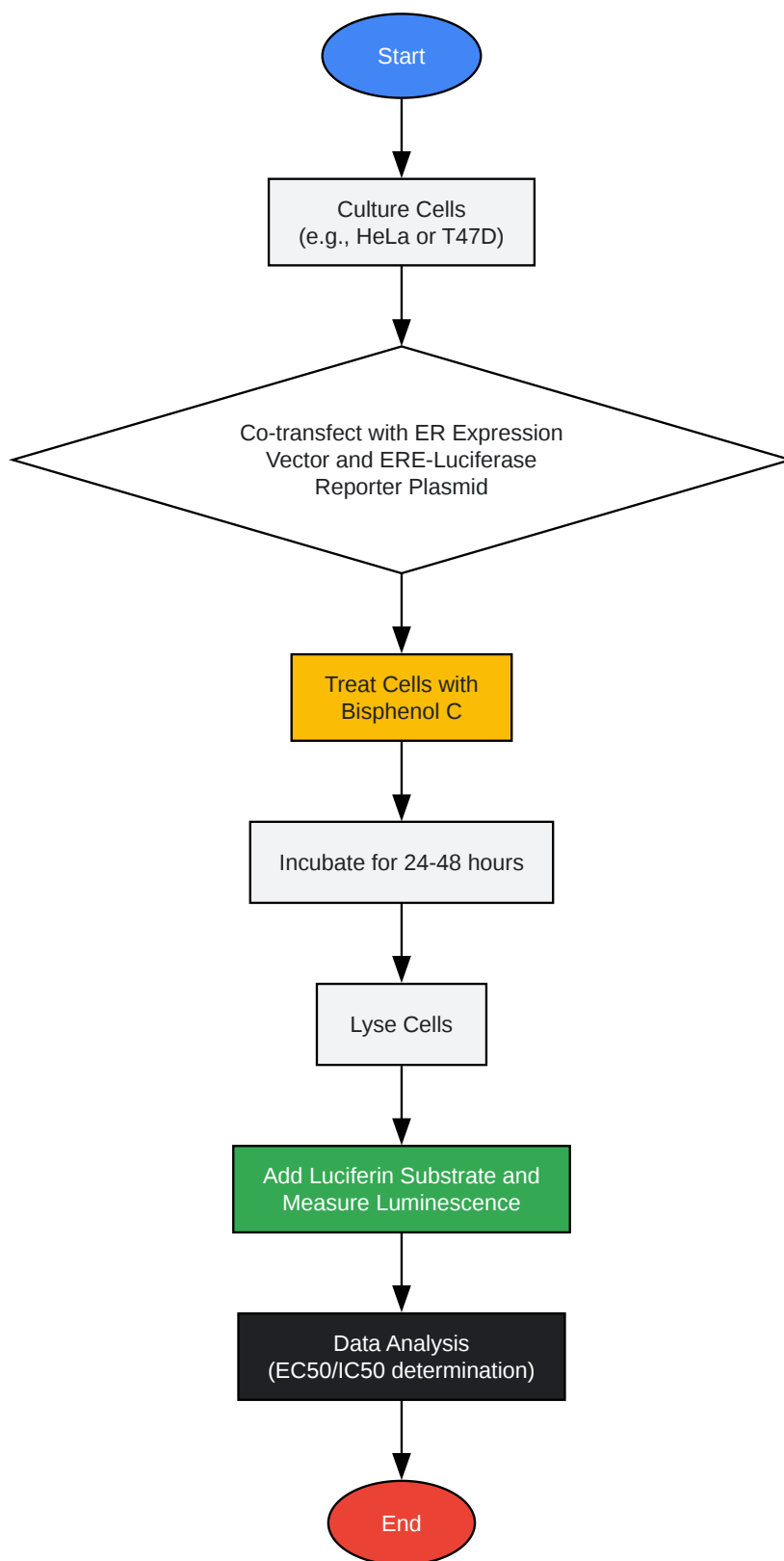
Key Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize the estrogenic activity of **Bisphenol C**.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ER α but a Highly Specific Antagonist for ER β - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Estrogenic Activity of Bisphenol C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144803#bisphenol-c-estrogenic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com